ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
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Overview
Description
ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Esterification and Hydrolysis: The ester group in the compound can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
The uniqueness of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 2-[3-acetyl-1-(2-chlorophenyl)-2-methylindol-5-yl]oxyacetate |
InChI |
InChI=1S/C21H20ClNO4/c1-4-26-20(25)12-27-15-9-10-18-16(11-15)21(14(3)24)13(2)23(18)19-8-6-5-7-17(19)22/h5-11H,4,12H2,1-3H3 |
InChI Key |
APVONZGKFNSYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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